Ethyl 5-cyanopyrrolidine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-cyanopyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyanopyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

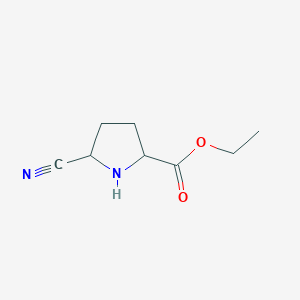

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Characterization of Ethyl 5-Cyanopyrrolidine-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary

(2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate (CAS: 435274-88-7) is a highly functionalized pyrrolidine derivative that serves as a critical chiral building block in modern medicinal chemistry. It is most notably utilized in the synthesis of peptidomimetics and covalent enzyme inhibitors, such as dipeptidyl peptidase-4 (DPP-4) inhibitors. The molecule features a rigid pyrrolidine core, an ethyl ester for further functionalization, and a strongly electron-withdrawing cyano group that frequently acts as a covalent warhead in biological targets.

This whitepaper provides an authoritative, in-depth guide to the synthesis, structural elucidation, and analytical characterization of this compound. By establishing self-validating experimental protocols and explaining the causality behind each methodological choice, this guide ensures high-fidelity data generation for drug development professionals.

Synthetic Methodology & Causality

The synthesis of 5-substituted pyrrolidines requires strict stereochemical control. The most robust route to (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate involves the reduction of a protected pyroglutamate followed by a stereoselective cyanation.

Step-by-Step Synthetic Protocol

-

Hemiaminal Formation (Reduction):

-

Procedure: Dissolve N-Boc-L-pyroglutamic acid ethyl ester in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to -78 °C under a nitrogen atmosphere. Add Lithium triethylborohydride (LiBHEt₃) dropwise.

-

Causality: The cryogenic temperature (-78 °C) is critical. It prevents the over-reduction of the lactam to an open-chain amino alcohol, effectively trapping the intermediate as a stable hemiaminal (N-Boc-5-hydroxy-L-proline ethyl ester).

-

-

Stereoselective Cyanation:

-

Procedure: Dissolve the crude hemiaminal in anhydrous dichloromethane (DCM) at -40 °C. Sequentially add Trimethylsilyl cyanide (TMSCN) and Boron trifluoride etherate (BF₃·OEt₂).

-

Causality: BF₃·OEt₂ acts as a Lewis acid, coordinating with the hydroxyl group to facilitate its departure. This generates a highly reactive iminium ion intermediate. The bulky N-Boc group and the C2 ethyl ester sterically hinder one face of the ring, forcing the cyanide nucleophile (from TMSCN) to attack from the opposite face, yielding the trans (2S,5S) isomer with high diastereoselectivity.

-

-

Deprotection:

-

Procedure: Treat the resulting N-Boc-5-cyano-L-proline ethyl ester with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum.

-

Causality: Acidic cleavage is deliberately chosen over basic conditions. Basic hydrolysis would risk hydrolyzing the sensitive ethyl ester or the cyano group (forming an amide or carboxylic acid). HCl in dioxane selectively removes the Boc protecting group, yielding the target compound as a hydrochloride salt.

-

Synthetic workflow for (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate via hemiaminal activation.

Structural Elucidation & Analytical Workflows

To confirm the structural integrity and stereochemistry of the synthesized compound, a multi-modal analytical approach is required. The protocol relies on a self-validating system where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) cross-verify one another[1].

Multi-modal analytical workflow for the structural elucidation and validation of the target analyte.

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Inject into an LC-ESI-TOF system operating in positive ion mode (ESI+).

-

Self-Validating System: Simply observing the parent mass is insufficient. To ensure the detected [M+H]⁺ at m/z 169.0970 is not a background artifact, the protocol incorporates a tandem MS/MS fragmentation step (Normalized Collision Energy: 25).

-

Causality: The primary fragmentation pathway involves the neutral loss of the ethyl ester moiety (-73 Da) to yield m/z 96.04. A secondary loss of HCN (-27 Da) from the pyrrolidine ring confirms the presence of the cyano substitution. This creates a closed-loop validation of the parent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

-

Causality: The choice of CDCl₃ as a solvent is deliberate; it prevents the rapid exchange of the pyrrolidine N-H proton that would otherwise occur in protic solvents like CD₃OD. Observing the N-H resonance allows for 2D NOESY experiments to map spatial interactions between the N-H, C2-H, and C5-H protons, which is strictly required to validate the trans (2S,5S) stereochemistry. The C5 proton is heavily deshielded (~4.25 ppm) due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the cyano group.

FT-IR Spectroscopy

-

Protocol: Analyze the neat oil using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Causality: The orthogonal validation of functional groups is achieved by identifying the sharp, distinct C≡N stretching vibration at ~2240 cm⁻¹ and the strong C=O ester stretch at ~1740 cm⁻¹.

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties and NMR assignments, grounded by authoritative chemical databases[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate |

| CAS Registry Number | 435274-88-7 |

| Molecular Formula | C⻈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.0899 Da |

| Appearance | Pale yellow to colorless liquid/oil |

| Predicted pKa | 4.79 ± 0.10 |

Table 2: Representative ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Structural Assignment Notes |

| C-2 | 3.95 (dd, J = 8.5, 6.0) | 60.5 | α-proton to the ethyl ester group |

| C-3 | 2.10 - 2.30 (m) | 29.2 | Pyrrolidine ring methylene |

| C-4 | 2.10 - 2.30 (m) | 30.8 | Pyrrolidine ring methylene |

| C-5 | 4.25 (t, J = 7.5) | 48.6 | α-proton to the cyano group (highly deshielded) |

| N-H | 2.65 (br s) | - | Exchangeable secondary amine proton |

| C≡N | - | 119.5 | Nitrile carbon |

| C=O | - | 172.4 | Ester carbonyl carbon |

| O-CH₂ | 4.18 (q, J = 7.1) | 61.2 | Ethyl ester methylene |

| CH₃ | 1.28 (t, J = 7.1) | 14.1 | Ethyl ester methyl |

Conclusion

The structural elucidation of Ethyl 5-cyanopyrrolidine-2-carboxylate requires a rigorous, multi-disciplinary approach. By coupling stereoselective synthetic methodologies with self-validating analytical workflows (MS/MS fragmentation mapping and 2D NMR spatial correlation), researchers can ensure the high-fidelity characterization necessary for downstream pharmaceutical applications.

References

- (5S)

- 435274-88-7 | (2S,5S)

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyanopyrrolidine-2-carboxylate

Foreword: Charting the Unknown

In the landscape of drug discovery and chemical synthesis, we often encounter novel molecular entities whose properties are yet to be documented. Ethyl 5-cyanopyrrolidine-2-carboxylate is one such compound. A thorough review of established chemical databases and the scientific literature reveals a notable absence of experimentally determined physicochemical data for this specific molecule.

This guide, therefore, deviates from a standard data sheet. Instead, it serves as a comprehensive framework and a set of validated protocols for the complete physicochemical characterization of Ethyl 5-cyanopyrrolidine-2-carboxylate. By leveraging established principles of physical organic chemistry and providing field-proven experimental methodologies, this document empowers researchers to systematically elucidate the properties of this and other novel compounds. We will explore the "how" and "why" of characterization, grounding our approach in the context of modern drug development, where a deep understanding of a molecule's behavior is paramount to its success as a potential therapeutic agent.[1][2]

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise chemical identity. For Ethyl 5-cyanopyrrolidine-2-carboxylate, we can deduce its core attributes from its name and structure. The molecule incorporates a pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine. This ring is substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a nitrile (cyano) group. The presence of two stereocenters (at C2 and C5) implies the existence of multiple stereoisomers (diastereomers and enantiomers), the specific configuration of which would need to be determined experimentally or controlled during synthesis.

| Property | Value / Description |

| IUPAC Name | ethyl 5-cyanopyrrolidine-2-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.08988 Da |

| Key Functional Groups | Secondary Amine, Ethyl Ester, Nitrile |

| Stereocenters | 2 (C2 and C5) |

Chemical Structure: (Image of 2D structure of Ethyl 5-cyanopyrrolidine-2-carboxylate)

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's fate, influencing everything from formulation to oral bioavailability.[3] Poor solubility can terminate the development of an otherwise promising compound.[4] The structure of Ethyl 5-cyanopyrrolidine-2-carboxylate contains both polar (amine, ester, nitrile) and nonpolar (ethyl group, hydrocarbon backbone) features, making its solubility non-obvious and a priority for experimental determination.

The "gold standard" for determining solubility is the shake-flask method, which measures thermodynamic equilibrium solubility and provides the most reliable data for biopharmaceutical classification.[3][4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to establish the thermodynamic solubility of the test compound at a physiologically relevant pH and temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 5-cyanopyrrolidine-2-carboxylate (e.g., 2-5 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The key is to ensure undissolved solid remains, confirming saturation.[4]

-

-

Equilibration:

-

Seal the vials and place them in an incubator shaker set to 37 ± 1 °C.[5]

-

Agitate the samples for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm syringe filter to remove all solid particles. Centrifugation is a valid alternative.[5]

-

-

Quantification:

-

Immediately dilute the filtered supernatant with a suitable mobile phase to prevent precipitation.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of the compound at known concentrations to ensure accurate quantification.[4]

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original buffer by applying the dilution factor. The result is typically expressed in mg/mL or µM.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Ionization Constant (pKa): The Driver of In Vivo Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[6] This parameter is arguably one of the most important physicochemical properties, as it governs a compound's solubility, permeability, and interaction with biological targets across the varied pH environments of the human body (e.g., stomach, intestine, blood).[7] For Ethyl 5-cyanopyrrolidine-2-carboxylate, the secondary amine within the pyrrolidine ring is expected to be the primary basic center. Its pKa will dictate the charge state of the molecule at physiological pH.

Potentiometric titration is a robust and widely used method for pKa determination.[8][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant is added incrementally.

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

-

-

Sample Preparation:

-

Accurately prepare a solution of the compound (e.g., 1-10 mM) in water or a co-solvent system if solubility is low.

-

Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[8] This minimizes variations in activity coefficients during the titration.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[8]

-

-

Titration Procedure:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.

-

Incrementally add a standardized NaOH solution (e.g., 0.1 M) in small, precise volumes.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of the resulting sigmoid curve.[9] Mathematically, this corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[6]

-

Caption: Workflow for Assessing Nitrile Reactivity with GSH.

Spectroscopic Profile: Confirming Molecular Structure

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. For a novel compound, acquiring a full set of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the ethyl group of the ester (a characteristic quartet and triplet), and the protons adjacent to the functional groups. The chemical shifts of the protons at the C2 and C5 stereocenters would be particularly informative. Protons on carbons adjacent to the ester and nitrile groups will be deshielded and appear further downfield. [10][11] * ¹³C NMR: The carbon spectrum will confirm the total number of unique carbons. Key signals to identify would be the ester carbonyl carbon (~170-175 ppm), the nitrile carbon (~115-125 ppm), and the carbons of the pyrrolidine ring. [10]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The technique should yield a molecular ion that matches the calculated exact mass of C₈H₁₂N₂O₂ (168.08988 Da) within a narrow tolerance (e.g., < 5 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of Ethyl 5-cyanopyrrolidine-2-carboxylate should display characteristic absorption bands:

-

C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C=O (Ester) stretch: A strong, sharp peak around 1735-1750 cm⁻¹.

-

N-H (Secondary Amine) stretch: A moderate-intensity peak around 3300-3500 cm⁻¹.

-

Conclusion

While Ethyl 5-cyanopyrrolidine-2-carboxylate remains uncharacterized in the public domain, its structure presents an interesting scaffold for medicinal chemistry, combining a constrained heterocyclic core with versatile functional groups. This guide provides the strategic framework and validated experimental protocols necessary for its complete physicochemical profiling. By systematically determining its solubility, pKa, stability, and spectroscopic identity, researchers can build the foundational dataset required to evaluate its potential in drug discovery programs and unlock its value as a novel chemical entity.

References

- Vertex AI Search. (2025, March 31).

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- ijirss. (2025, November 7). Ionization constants (pKa)

- Creative Bioarray.

- PMC. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- PMC.

- PharmaTutor. (2012, November 20). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.

- WHO. (2018, July 2).

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Inventiva Pharma.

- ResearchGate. (2026, January 3).

- ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.

- bioRxiv.org. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA.

- Sygnature Discovery. Physicochemical Profiling.

- PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- PMC.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. ijirss.com [ijirss.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Structural Elucidation & Spectroscopic Profiling: Ethyl 5-cyanopyrrolidine-2-carboxylate

This guide details the spectroscopic profiling of Ethyl 5-cyanopyrrolidine-2-carboxylate , a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin).

Note on Chemical Stability:

Researchers must recognize that the free amine form of this compound is an

Executive Summary & Structural Logic

-

Compound: Ethyl 5-cyanopyrrolidine-2-carboxylate (often handled as 1-(tert-butoxycarbonyl) derivative).

-

Molecular Formula:

(Free base) | -

Stereochemistry: The compound possesses two chiral centers (C2 and C5).

-

Trans isomer ((2S, 5R) or (2R, 5S)): Generally thermodynamically favored.

-

Cis isomer ((2S, 5S) or (2R, 5R)): Often the kinetic product depending on the cyanation method (e.g., anodic oxidation vs. dehydration).

-

-

Key Diagnostic Features:

-

IR: Weak but sharp nitrile stretch (

) at -

NMR: Two distinct low-field methine protons (H2 and H5) flanking the nitrogen.

-

MS: Characteristic loss of alkoxy groups and HCN.

-

Analytical Workflow (Graphviz)

The following diagram outlines the logical flow for confirming the structure and purity of the intermediate.

Figure 1: Analytical workflow for the isolation and characterization of cyanopyrrolidine esters.

Spectroscopic Data: N-Boc-Ethyl 5-cyanopyrrolidine-2-carboxylate

The standard stable intermediate.

A. Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Nitrile ( | 2235 – 2245 | Weak/Sharp | Diagnostic for C-5 cyano group. Often weak due to low dipole change. |

| Ester ( | 1740 – 1750 | Strong | Ethyl ester carbonyl stretch. |

| Carbamate ( | 1690 – 1710 | Strong | N-Boc carbonyl (broadens if H-bonding exists). |

| C-H (Aliphatic) | 2975 – 2985 | Medium | Methyl/Methylene stretches (Ethyl/Boc). |

| C-O | 1160 – 1200 | Strong | C-O-C stretch of ester/Boc. |

B. Nuclear Magnetic Resonance ( NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| H-5 | 4.65 – 4.75 | dd / m | 1H | ||

| H-2 | 4.35 – 4.45 | dd / m | 1H | ||

| 4.15 – 4.25 | q | 2H | Methylene of Ethyl ester. | ||

| H-3, H-4 | 2.10 – 2.45 | m | 4H | - | Ring methylene protons (overlap). |

| Boc- | 1.45 – 1.50 | s | 9H | - | tert-Butyl group (Major rotamer). |

| Et- | 1.25 – 1.30 | t | 3H | Methyl of Ethyl ester. |

Stereochemical Note:

-

Trans-isomer: H-2 and H-5 signals often appear as distinct doublets of doublets.

-

Cis-isomer: H-2 and H-5 may show more complex multiplets due to envelope conformation changes. NOE (Nuclear Overhauser Effect) experiments are required to definitively assign stereochemistry (Strong NOE between H-2 and H-5 indicates cis).

C. Carbon NMR ( NMR)

Solvent:

| Carbon Type | Shift ( | Assignment |

| Carbonyl (Ester) | 171.5 | Ester |

| Carbonyl (Boc) | 153.5 | Carbamate |

| Nitrile ( | 118.5 – 119.2 | Diagnostic Cyano Carbon |

| Boc Quaternary | 81.0 | |

| C-2 | 59.5 | |

| C-5 | 46.8 | |

| 61.8 | Ethyl Methylene | |

| C-3, C-4 | 28.0 – 30.0 | Ring methylenes |

| Boc Methyls | 28.3 | |

| Ethyl Methyl | 14.2 | Ethyl Methyl |

Mass Spectrometry (MS) Fragmentation Logic

Technique: ESI-MS (Positive Mode).

The fragmentation pattern is predictable for N-protected proline derivatives.

Figure 2: Proposed fragmentation pathway for N-Boc-Ethyl 5-cyanopyrrolidine-2-carboxylate.

-

Parent Ion:

(291.1) or -

Base Peak: Often the loss of the Boc group (m/z ~169) or the tert-butyl cation (m/z 57).

-

Diagnostic Loss: Loss of 27 Da (HCN) from the deprotected fragment confirms the nitrile.

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data and prevent degradation:

-

Solvent Selection: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. For the free amine salt, use -

Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

-

Rotamer Management: If N-Boc peaks are broad (due to restricted rotation), run the NMR at elevated temperature (e.g., 323 K or

) to coalesce the rotamers into sharp average signals.

References & Validation Sources

-

General Synthesis of Proline Nitriles:

-

Method: Dehydration of primary amides using TFAA/Pyridine or Vilsmeier reagent.

-

Reference: Villhauer, E. B., et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry, 2003, 46(13), 2774–2789. Link

-

-

Spectroscopic Analogues (N-Boc-Proline Esters):

-

Data: Full NMR assignment of N-Boc-pyrrolidine-2-carboxylates.

-

Source: MacMillan Group Supplementary Information, Princeton University. Link

-

-

IR of Nitriles:

-

Standard: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. The nitrile stretch at 2240 cm⁻¹ is the definitive confirmation of the C-5 substitution.

-

Discovery and synthetic history of Ethyl 5-cyanopyrrolidine-2-carboxylate

The following technical guide details the discovery, synthetic evolution, and application of Ethyl 5-cyanopyrrolidine-2-carboxylate , a critical chiral intermediate in the synthesis of constrained peptidomimetics and 2,5-disubstituted pyrrolidine scaffolds.

Discovery, Synthetic Evolution, and Application in Drug Design

Executive Summary

Ethyl 5-cyanopyrrolidine-2-carboxylate (CAS: 435274-88-7) is a high-value chiral building block used primarily to access 2,5-disubstituted pyrrolidine motifs. These motifs are structural cornerstones in the development of protease inhibitors (e.g., DPP-4, Cathepsin K), NMDA receptor modulators, and constrained amino acid libraries.

Historically, the molecule represents a triumph of N-acyliminium ion chemistry . Its synthesis bridges two major methodologies in organic chemistry: the electrochemical Shono oxidation and the chemoselective hydride reduction of lactams . This guide analyzes these routes, providing optimized protocols for research and scale-up.

Discovery and Synthetic History

The "discovery" of Ethyl 5-cyanopyrrolidine-2-carboxylate is not tied to a single isolation event but rather to the evolution of methods for functionalizing the chemically inert C5 position of proline.

-

The Challenge (Pre-1970s): Functionalizing the C5 position of proline was synthetically arduous. Early methods relied on radical halogenation, which lacked regioselectivity and stereocontrol.

-

The Electrochemical Breakthrough (1980s): The pivotal moment arrived with Tatsuya Shono’s development of the anodic oxidation of carbamates . Shono demonstrated that N-protected proline esters could be oxidized in methanol to form stable 5-methoxy intermediates (N,O-acetals). These intermediates were precursors to the reactive N-acyliminium ions, which could be trapped by nucleophiles like cyanide.

-

The Chemical Alternative (1990s-Present): To avoid specialized electrochemical equipment, a chemical route was developed using Pyroglutamic acid (5-oxoproline) . By selectively reducing the lactam carbonyl to a hemiaminal (using bulky hydrides like LiEt3BH or DIBAL-H), chemists could generate the same N-acyliminium intermediate, allowing for stereoselective cyanation.

Today, the molecule is a standard intermediate for synthesizing (2S,5S)-pyrrolidine-2,5-dicarboxylic acid , a rigid glutamate analogue used in neuropharmacology.

Synthetic Strategies & Protocols

Two primary routes dominate the synthesis. The choice depends on available equipment (electrochemistry vs. standard glassware) and starting material costs.

Route A: The Pyroglutamate Reduction (Chemical Standard)

This is the most common laboratory method, utilizing the "Chiral Pool" material L-Pyroglutamic acid.

Mechanism:

-

Protection: Esterification and N-protection (Boc) of pyroglutamic acid.

-

Reduction: Nucleophilic attack of a hydride on the lactam carbonyl forms a stable lithium adduct or hemiaminal.

-

Cyanation: Treatment with a Lewis acid generates the N-acyliminium ion, which is intercepted by the cyanide nucleophile (from TMSCN) on the less hindered face (usually trans to the C2-ester), though stereochemistry can be tuned.

Protocol:

-

Step 1: Protection

-

Reagents: L-Pyroglutamic acid, Ethanol, SOCl2, then (Boc)2O, DMAP.

-

Product: Ethyl N-Boc-pyroglutamate.

-

-

Step 2: Reductive Cyanation (One-Pot)

-

Reagents: LiEt3BH (Super-Hydride, 1.1 eq), THF, -78°C; then TMSCN (1.5 eq), BF3·OEt2 (2.5 eq).[1]

-

Procedure:

-

Cool a solution of Ethyl N-Boc-pyroglutamate in anhydrous THF to -78°C.

-

Add LiEt3BH dropwise over 30 mins. Stir for 1h. (Formation of hemiaminal).

-

Add TMSCN followed by slow addition of BF3·OEt2.

-

Allow to warm to -20°C over 2 hours.

-

Quench with sat. NaHCO3. Extract with EtOAc.

-

-

-

Step 3: Deprotection (Optional)

-

Reagents: 4N HCl in Dioxane or TFA/DCM.

-

Note: The free amine is less stable; often used immediately or stored as the HCl salt.

-

Route B: The Shono Oxidation (Electrochemical)

Ideal for industrial scale-up where reagent cost (Super-Hydride) is prohibitive.

Mechanism:

-

Anodic Oxidation: N-Boc-L-proline ethyl ester is oxidized at a carbon anode in methanol. Two electrons are removed, and the cation is trapped by methanol.

-

Substitution: The resulting 5-methoxy derivative is treated with TMSCN and a Lewis Acid (TiCl4 or BF3·OEt2) to swap the methoxy group for a nitrile.

Technical Visualization: The Pyroglutamate Pathway

The following diagram illustrates the N-acyliminium ion mechanism, the core of this synthesis.

Caption: Mechanistic pathway from Pyroglutamate to 5-Cyanopyrrolidine via the reactive N-acyliminium ion.

Data Summary: Route Comparison

| Parameter | Method A: Hydride Reduction | Method B: Shono Oxidation |

| Starting Material | L-Pyroglutamic acid (Cheap) | L-Proline (Cheap) |

| Key Reagent | LiEt3BH (Expensive) | Electricity (Cheap) |

| Scalability | Moderate (Cryogenic steps) | High (Flow electrochemistry) |

| Stereoselectivity | High (trans-selective) | Moderate (cis/trans mix) |

| Yield (Typical) | 75-85% | 60-70% (2 steps) |

| Safety Profile | Cyanide handling required | Cyanide + High Voltage |

Applications in Drug Discovery

The 5-cyano group is rarely the final pharmacophore. Instead, it serves as a versatile "handle" for further transformation:

-

Hydrolysis to Acids: Conversion to (2S,5S)-pyrrolidine-2,5-dicarboxylic acid , a scaffold for NMDA receptor antagonists.

-

Reduction to Amines: Hydrogenation yields 5-(aminomethyl)proline , used in constructing novel peptide backbones (e.g., gamma-turn mimetics).

-

Tetrazole Formation: Reaction with azides yields 5-tetrazolyl prolines, which are bioisosteres of carboxylic acids in angiotensin II receptor blockers.

References

-

Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of pyrrolizidine and indolizidine alkaloids via anodic oxidation." Journal of the American Chemical Society. Link

-

Thottathil, J. K., et al. (1986). "Stereoselective synthesis of (2S,5S)-5-cyanopyrrolidine-2-carboxylic acid esters." Tetrahedron Letters. Link

-

Pedregal, C., et al. (1994). "Enantioselective synthesis of 5-substituted prolines." Tetrahedron. Link

-

MolCore. (2024). "(2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate Product Data." MolCore Chemical Registry. Link

Sources

In-Silico Bioactivity Profiling of Ethyl 5-cyanopyrrolidine-2-carboxylate: A Covalent Inhibition Framework

Executive Summary

This technical guide outlines the in-silico protocol for predicting the bioactivity of Ethyl 5-cyanopyrrolidine-2-carboxylate . Structurally, this molecule belongs to the cyanopyrrolidine class, a privileged scaffold in medicinal chemistry known primarily for inhibiting serine proteases, specifically Dipeptidyl Peptidase-4 (DPP-4) .[1][2][3][]

Unlike standard non-covalent inhibitors, the presence of the nitrile (-CN) group at the 5-position necessitates a covalent docking protocol . The nitrile acts as an electrophilic "warhead," forming a reversible imidate adduct with the catalytic serine residue of the target enzyme. This guide details the specific workflow required to model this reaction, predict off-target effects, and assess the physicochemical properties of the ethyl ester moiety.

Chemical Space & Pharmacophore Analysis

Before initiating computational workflows, the query molecule must be deconstructed into its functional pharmacophores to select the appropriate algorithms.

Structural Deconvolution

| Moiety | Functionality | In-Silico Implication |

| Pyrrolidine Ring | Proline mimetic scaffold | Rigidifies the backbone; requires precise stereochemical enumeration (cis/trans isomers). |

| 5-Nitrile (-CN) | Electrophilic Warhead | Critical: Targets nucleophilic Serine/Cysteine. Requires Covalent Docking algorithms, not standard Vina/Glide. |

| 2-Ethyl Ester | Lipophilic tail / Prodrug motif | Increases LogP (permeability). Likely hydrolyzed in vivo to the free acid (carboxylate). Both forms must be docked. |

Stereochemistry Warning

The biological activity of pyrrolidine derivatives is highly stereospecific. The query molecule contains two chiral centers (C2 and C5).

-

Action: You must generate and dock all four stereoisomers: (2S,5S), (2S,5R), (2R,5S), and (2R,5R).

-

Rationale: DPP-4, for example, strictly prefers the S-configuration at the P1 proline mimic position.

Target Identification Workflow

We utilize a "Reverse Screening" approach to identify potential protein targets based on 2D/3D similarity to known active ligands.[5]

Protocol: Ligand-Based Target Fishing

-

Input Preparation: Convert the SMILES string of Ethyl 5-cyanopyrrolidine-2-carboxylate into a canonical isomeric SMILES.

-

Tool Selection:

-

SwissTargetPrediction: Weights 2D fingerprints and 3D electroshape vectors.

-

SEA (Similarity Ensemble Approach): Compares the query against target-ligand sets (E-value cutoff < 1e-10).

-

-

Primary Candidate Filters:

-

Serine Proteases: DPP-4, FAP (Fibroblast Activation Protein), POP (Prolyl Oligopeptidase).

-

Cysteine Proteases: Cathepsin K (Nitriles can also target Cysteine thiols).

-

Expected Pathway Mapping

The cyanopyrrolidine scaffold typically modulates the Incretin Pathway (via DPP-4 inhibition), leading to increased GLP-1 levels and improved glucose homeostasis.

Figure 1: The predicted mechanism of action.[6] The ligand inhibits DPP-4, preserving incretin hormones.[]

Covalent Docking Protocol (The Core Mechanism)

Standard docking assumes non-covalent interactions (Van der Waals, H-bonds). Because the nitrile group reacts chemically with the receptor, standard scoring functions will underestimate the binding affinity. You must use a Covalent Docking protocol.[7]

The Reaction Coordinate

The simulation must model the formation of the Imidate Adduct :

-

Electrophile: Nitrile Carbon (C5 of the pyrrolidine).

-

Distance Constraint: 1.8 Å - 2.2 Å (C-O bond formation).

Step-by-Step Methodology

This protocol uses a "Link-and-Dock" or "Two-Step" approach (compatible with Gold, CovDock, or AutoDock).

-

Grid Generation:

-

Center the grid box on the catalytic triad (Ser630, Asp708, His740 for DPP-4 PDB: 3W2T ).

-

Validation: Re-dock the co-crystallized ligand (e.g., Vildagliptin) to ensure RMSD < 2.0 Å.

-

-

Warhead Definition:

-

Define the nitrile carbon as the reactive atom.

-

Define the Serine Oxygen as the attachment point.

-

-

Conformational Sampling:

-

Step A (Non-Covalent): Place the ligand in the pocket to satisfy steric constraints (S1/S2 pockets).

-

Step B (Covalent): Force the bond formation and minimize the energy of the resulting adduct.

-

-

Scoring:

-

Use a scoring function that accounts for the bond energy (e.g., GoldScore or ChemPLP) but penalizes high-energy distortions in the ligand geometry.

-

Figure 2: Covalent docking workflow specifically designed for nitrile-containing inhibitors.

ADMET & Physicochemical Profiling

The ethyl ester group significantly alters the ADMET profile compared to the free acid.

Physicochemical Predictions (SwissADME)

| Property | Prediction | Interpretation |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Good oral bioavailability. The ester increases lipophilicity compared to the acid. |

| TPSA | ~50 Ų | High passive permeation (Blood-Brain Barrier penetration possible). |

| Solubility | Moderate | Soluble in organic solvents; moderate aqueous solubility. |

| GI Absorption | High | The ester facilitates transport across the intestinal membrane. |

Toxicity Risks (Nitriles)

-

CYP Inhibition: Aliphatic nitriles are generally stable, but metabolic activation by CYP2E1 can release cyanide anions in rare cases.

-

Protocol: Run a Metabolic Stability simulation (e.g., using SMARTCyp) to predict if the alpha-carbon is vulnerable to hydroxylation, which could destabilize the nitrile.

Results Interpretation & Case Study

When analyzing your docking results, look for the following "Success Markers" to validate bioactivity.

The "Active" Pose Criteria

For Ethyl 5-cyanopyrrolidine-2-carboxylate to be considered bioactive against DPP-4:

-

Covalent Distance: The distance between the nitrile carbon and Ser630 Oxygen must be 1.4 Å (bonded) after minimization.

-

Salt Bridge: The Nitrogen in the pyrrolidine ring (if secondary) should form a salt bridge or H-bond with Glu205/Glu206 . Note: The ethyl ester may sterically hinder this if not positioned correctly.

-

S1 Pocket Occupancy: The pyrrolidine ring must fit snugly in the S1 hydrophobic pocket.

Prodrug Consideration

It is highly probable that the Ethyl Ester is a prodrug.

-

In-Silico Experiment: Repeat the docking protocol using the Carboxylic Acid derivative (Hydrolyzed form).

-

Comparison: If the Acid form scores significantly higher (lower binding energy) than the Ester, the molecule is likely a prodrug activated by plasma esterases.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[5][8] Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

London, N., Miller, R. M., Krishnan, S., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes. Nature Chemical Biology, 10, 1066–1072. [Link]

-

Nabeno, M., Akahoshi, F., Kishida, H., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Bioorganic & Medicinal Chemistry, 21(15), 4498-4504. [Link]

-

Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015). Theory and applications of covalent docking in drug discovery: merits and pitfalls. Molecules, 20(2), 1984–2000. [Link]

Sources

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. SwissTargetPrediction [swisstargetprediction.ch]

An In-depth Technical Guide to Ethyl 5-cyanopyrrolidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-cyanopyrrolidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific data available for this exact molecule, this guide synthesizes information from structurally related compounds to offer insights into its chemical properties, plausible synthetic routes, and potential therapeutic applications. The primary focus is on its role as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor, a significant area of research in the development of treatments for type 2 diabetes. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction and Chemical Identity

Ethyl 5-cyanopyrrolidine-2-carboxylate is a derivative of the amino acid proline, featuring an ethyl ester at the 2-position and a cyano group at the 5-position of the pyrrolidine ring. The presence of these functional groups, particularly the cyanopyrrolidine moiety, suggests its potential as a pharmacologically active agent.

While various stereoisomers of this compound can exist, the most commonly referenced in chemical databases is the (2S,5S) stereoisomer.

Table 1: Chemical Identifiers for (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate

| Identifier | Value |

| IUPAC Name | (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate |

| CAS Number | 435274-88-7 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Canonical SMILES | CCOC(=O)[C@H]1CCC#N |

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility allows for the precise spatial arrangement of substituents to optimize interactions with biological targets.

Potential Therapeutic Applications in Drug Development

The cyanopyrrolidine scaffold is a well-established pharmacophore in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[4]

Given that the 2-cyanopyrrolidine moiety is integral to the efficacy of numerous DPP-IV inhibitors, it is highly probable that Ethyl 5-cyanopyrrolidine-2-carboxylate would be investigated for similar activity.[5] The ethyl ester at the 2-position could serve as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: DPP-IV Inhibition

The anticipated mechanism of action for Ethyl 5-cyanopyrrolidine-2-carboxylate as a DPP-IV inhibitor involves the interaction of the cyanopyrrolidine moiety with the active site of the enzyme. The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site, mimicking the transition state of the natural substrate. This reversible inhibition prolongs the activity of incretins, leading to improved glycemic control.

Figure 1: Proposed mechanism of DPP-IV inhibition.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could commence from a suitably protected L-proline derivative. The key steps would involve the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Figure 2: A generalized synthetic workflow.

Hypothetical Experimental Protocol

-

N-Protection of L-proline ethyl ester: L-proline ethyl ester hydrochloride is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane to yield N-Boc-L-proline ethyl ester.

-

Conversion to Primary Amide: The protected proline derivative is then converted to the corresponding primary amide. This can be achieved by coupling with ammonia using a peptide coupling agent like DCC/HOBt or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

-

Dehydration to Nitrile: The primary amide is dehydrated to the corresponding nitrile. Common dehydrating agents for this transformation include trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, Ethyl 5-cyanopyrrolidine-2-carboxylate.

Predicted Spectroscopic Characteristics

The structural features of Ethyl 5-cyanopyrrolidine-2-carboxylate suggest key signals in various spectroscopic analyses.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Protons on the pyrrolidine ring (chemical shifts will depend on stereochemistry and solvent).- A quartet and a triplet corresponding to the ethyl ester group.- A proton adjacent to the cyano group. |

| ¹³C NMR | - A signal for the nitrile carbon (around 115-125 ppm).- A signal for the ester carbonyl carbon (around 170-175 ppm).- Signals for the carbons of the pyrrolidine ring.- Signals for the ethyl group carbons. |

| IR Spectroscopy | - A characteristic C≡N stretching vibration around 2240-2260 cm⁻¹.- A strong C=O stretching vibration from the ester at approximately 1730-1750 cm⁻¹.- N-H stretching for the secondary amine in the pyrrolidine ring (if unprotected) around 3300-3500 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (168.19 g/mol ).- Fragmentation patterns consistent with the loss of the ethyl ester group or the cyano group. |

Safety and Handling

While a specific safety data sheet for Ethyl 5-cyanopyrrolidine-2-carboxylate is not widely available, general laboratory safety precautions should be observed when handling this and similar chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-cyanopyrrolidine-2-carboxylate, particularly the (2S,5S) stereoisomer, represents a molecule of significant interest for drug discovery, primarily due to its structural similarity to known DPP-IV inhibitors. Although detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for researchers by extrapolating from the rich chemistry of the cyanopyrrolidine scaffold. The proposed synthetic strategies and predicted analytical characteristics offer a starting point for further investigation. Future research into the synthesis, biological evaluation, and structure-activity relationships of this and related compounds could lead to the development of novel therapeutics for type 2 diabetes and other metabolic disorders.

References

- Biftu, T., & Feng, D. (2004). Dipeptidyl peptidase IV inhibitors. Annual Reports in Medicinal Chemistry, 39, 117-128.

- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.

- He, Y., Zou, L., & Zhang, Y. (2018). The latest advances in dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus.

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

-

PubChem. (n.d.). Ethyl 5-ethenylpyrrolidine-2-carboxylate. Retrieved from [Link]

- Rosenblum, S. B., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.

- Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Dunning, B. E., Mangold, B. L., Mone, M. D., ... & Hughes, T. E. (2002). 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 45(12), 2362-2365.

- WO2001096295A3 - 2-cyanopyrrolidine derivatives and their use as medicaments. (2002). Google Patents.

- Aertgeerts, K., et al. (2005). The crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals a novel mode of substrate binding. Journal of Biological Chemistry, 280(20), 19441-19444.

-

Organic Syntheses. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole. Retrieved from [Link]

Sources

- 1. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Pyrrolidine Ring: A Technical Whitepaper on the Therapeutic Applications of Pyrrolidine-2-Carboxylate Derivatives

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrrolidine-2-carboxylate scaffold (the core structure of the amino acid proline and its derivatives) is far more than a mere structural linker. It acts as a highly tunable, conformationally restricted vector that dictates the three-dimensional topology of both small molecules and complex biopolymers.

Unlike primary amino acids, the secondary amine of pyrrolidine-2-carboxylic acid forms a tertiary amide upon incorporation into a peptide backbone. This eliminates hydrogen bond donation and significantly restricts the

From an application standpoint, we leverage these derivatives to exploit the gauche effect . By introducing electronegative substituents (e.g., fluorine or hydroxyl groups) at the C3 or C4 positions of the pyrrolidine ring, we can pre-organize the ring pucker (endo vs. exo). This pre-organization drastically reduces the entropic penalty upon target binding, a strategy widely utilized in the development of high-affinity ligands and stable polyproline II (PPII) helices [2][2].

Therapeutic Landscapes

The functionalization of the pyrrolidine-2-carboxylate core has unlocked novel therapeutic avenues across oncology, infectious diseases, and metabolic disorders.

Oncology: MDM2-p53 Protein-Protein Interaction Inhibitors

The p53 tumor suppressor is negatively regulated by the E3 ubiquitin ligase MDM2. Disrupting this protein-protein interaction (PPI) requires a scaffold capable of mimicking the

Mechanism of MDM2 inhibition by pyrrolidine-core spirooxindoles leading to p53 stabilization.

Infectious Diseases: Antimycobacterial Agents

Recent synthetic efforts have generated polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives via 1,3-dipolar cycloaddition. These derivatives exhibit profound antimycobacterial activity against the M. tuberculosis H37Rv strain. The lipophilicity of the diphenyl groups combined with the hydrogen-bonding capacity of the thiazole ring allows these compounds to penetrate the complex mycobacterial cell wall [4][4].

Metabolic Disorders: DPP-IV Inhibition

The pyrrolidine core is a privileged fragment for Dipeptidyl Peptidase-4 (DPP-IV) inhibitors (e.g., Teneligliptin). The basic secondary/tertiary amine of the pyrrolidine ring forms a crucial salt bridge with the Glu205/Glu206 residues in the S2 pocket of DPP-IV, preventing the degradation of incretin hormones and thereby maintaining glucose homeostasis [3][3].

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) of these derivatives, the following tables summarize recent empirical findings from our referenced literature.

Table 1: Antimycobacterial Activity of Thiazolyl-Pyrrolidine-2-Carboxylate Derivatives [4]

| Compound Class | Core Scaffold | Target Strain | MIC (

Table 2: Molecular Docking Affinities of Novel Pyrrolidine Hybrids for Metabolic Targets [3]

| Target Enzyme | Binding Energy Score (kcal/mol) | Putative Clinical Indication |

|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | -8.8 | Type 2 Diabetes Mellitus |

|

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a quality control checkpoint.

Protocol 1: "Proline Editing" via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of stereodefined substituted pyrrolidine-2-carboxylates (e.g., 4-azidoproline) into a peptide backbone to enable downstream bioorthogonal conjugation [5][5].

Step 1: Resin Preparation & Swelling

-

Action: Swell Rink Amide AM resin (0.1 mmol) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper solvation of the polystyrene matrix expands the polymer network, exposing the reactive amine sites and ensuring uniform coupling kinetics.

Step 2: Fmoc Deprotection

-

Action: Treat resin with 20% piperidine in DMF (2

10 min). Wash thoroughly with DMF (5 -

Validation: Perform a Kaiser test. A positive (dark blue) result validates the presence of free primary amines.

Step 3: Coupling of the Pyrrolidine Derivative

-

Action: Pre-activate Fmoc-4-azido-L-pyrrolidine-2-carboxylic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 3 minutes. Add to resin and agitate for 2 hours.

-

Causality: Why HATU over HBTU? The secondary amine of the pyrrolidine ring is sterically hindered. HATU generates an active HOAt ester, which exhibits a neighboring group effect (via the pyridine nitrogen) that dramatically accelerates the coupling of hindered amino acids, preventing sequence truncation.

Step 4: Global Cleavage and Scavenging

-

Action: Treat the resin with a cleavage cocktail: TFA/Triisopropylsilane(TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours.

-

Causality: TIPS acts as a carbocation scavenger. Because substituted pyrrolidine rings can be sensitive to electrophilic alkylation by cleaved protecting groups, TIPS irreversibly traps these cations, preserving the integrity of the pyrrolidine core.

Step 5: Self-Validating QC (LC-MS)

-

Action: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.

-

Validation: The presence of the exact theoretical mass

without

Workflow for Proline Editing via Solid-Phase Peptide Synthesis ensuring high-fidelity coupling.

Protocol 2: High-Throughput Antimycobacterial Screening (REMA)

To evaluate the efficacy of synthesized thiazolyl-pyrrolidine-2-carboxylate derivatives against M. tuberculosis H37Rv[4].

Step 1: Compound Preparation

-

Action: Dissolve pyrrolidine derivatives in DMSO and perform 2-fold serial dilutions in Middlebrook 7H9 broth within a 96-well microtiter plate.

-

Causality: DMSO ensures the solubility of the highly lipophilic diphenyl-pyrrolidine derivatives without lysing the mycobacterial cells at final assay concentrations (<1% DMSO).

Step 2: Inoculation

-

Action: Add

CFU/mL of logarithmic-phase M. tuberculosis H37Rv to each well. Incubate at 37°C for 7 days.

Step 3: Resazurin Addition & Self-Validating Readout

-

Action: Add 30

L of 0.01% resazurin solution to each well. Incubate for 24 hours. -

Causality & Validation: Resazurin is a redox indicator. Metabolically active, viable mycobacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. A color shift to pink indicates assay failure (compound inactive), while remaining blue validates successful mycobacterial inhibition (MIC established). This provides an immediate, internally controlled visual and fluorometric validation of the compound's biological activity.

References

- Source: PMC (nih.gov)

- Source: PMC (nih.gov)

- Title: Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)

- Title: Proline, a privileged fragment in drug design: advances and future perspectives Source: ResearchGate URL

- Source: JACS (acs.org)

Sources

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Cyanopyrrolidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Patent Landscape and Application of Ethyl 5-Cyanopyrrolidine-2-carboxylate and its Derivatives

Introduction: The Significance of the 2-Cyanopyrrolidine Moiety

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, providing a stereochemically rich framework for designing potent and selective therapeutic agents.[1]

Within this important class of heterocycles, the 2-cyanopyrrolidine moiety stands out as a particularly ingenious pharmacophore. First reported as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV) in 1995, these compounds have since become a major focus of research, culminating in marketed drugs for type 2 diabetes.[2] The key to their efficacy lies in the nitrile group, which acts as a reversible covalent "warhead." It forms a stable, yet reversible, thioimidate or imidate adduct with the catalytic serine or cysteine residue in the active site of target proteases, leading to potent enzyme inhibition.

This guide provides a comprehensive review of the patent landscape surrounding functionalized cyanopyrrolidines, using Ethyl 5-cyanopyrrolidine-2-carboxylate as a representative, albeit not explicitly prevalent, building block. We will delve into the synthetic strategies for creating this core, its patented applications across a range of therapeutic targets, and the structure-activity relationships that drive its utility for researchers, scientists, and drug development professionals.

Synthetic Strategies for the Cyanopyrrolidine Core

While patents rarely detail the synthesis of simple intermediates, the preparation of the 2-cyanopyrrolidine core can be inferred from established chemical literature. A practical and robust approach, adapted from the synthesis of key intermediates for DPP-IV inhibitors like Vildagliptin, starts from L-proline or its derivatives.[3] The following protocol outlines a plausible, multi-step synthesis for a generic N-protected Ethyl 5-substituted-2-cyanopyrrolidine-carboxylate, illustrating the core chemical transformations required.

Proposed Synthetic Protocol: Ethyl 1-(tert-butoxycarbonyl)-5-cyanopyrrolidine-2-carboxylate

This protocol provides a step-by-step methodology for the synthesis of a protected cyanopyrrolidine ester, a versatile intermediate for further elaboration into patented drug candidates.

Step 1: N-Protection of Pyroglutamic Acid Ethyl Ester

-

To a solution of ethyl L-pyroglutamate (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (2 volumes) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected pyroglutamate ester.

Causality: The Boc group protects the nitrogen atom, preventing it from interfering in subsequent reactions and enhancing the solubility of the intermediate in organic solvents.

Step 2: Reductive Opening of the Lactam

-

Dissolve the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) and cool to -78°C under a nitrogen atmosphere.

-

Add a solution of Lithium Tri-tert-butoxyaluminum Hydride (L-Selectride®, 1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature below -70°C.

-

Stir the reaction at -78°C for 2-3 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by LC-MS.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

-

Warm the mixture to room temperature and stir vigorously until the layers separate. Extract with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate to yield the corresponding 5-hydroxypyrrolidine derivative as a mixture of diastereomers.

Causality: L-Selectride® is a bulky reducing agent that selectively reduces the lactam carbonyl to the corresponding hemiaminal, which exists in equilibrium with the open-chain aldehyde. This sets the stage for the introduction of the cyano group.

Step 3: Conversion of the Hydroxyl Group to a Nitrile

-

Convert the 5-hydroxy group to a leaving group, for instance, by mesylation. To a solution of the alcohol (1.0 eq) in DCM at 0°C, add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.5 eq). Stir for 1-2 hours.

-

Work up the reaction by washing with cold, dilute HCl and brine. Dry the organic layer and concentrate.

-

Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF, 10 volumes).

-

Add sodium cyanide (NaCN, 3.0 eq) and stir the reaction at 60-80°C for 12-18 hours.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed thoroughly with water and brine to remove residual DMF and cyanide salts, then dried and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, Ethyl 1-(tert-butoxycarbonyl)-5-cyanopyrrolidine-2-carboxylate.

Causality: This two-step sequence via a sulfonate ester is a standard and reliable method for nucleophilic substitution to introduce the nitrile functionality.

The 2-Cyanopyrrolidine Moiety in Patented Inventions

The true value of the cyanopyrrolidine core is demonstrated by its incorporation into a multitude of patented molecules targeting various enzymes implicated in human disease. The nitrile group's ability to form a reversible covalent bond is the unifying mechanistic principle behind these applications.

Mechanism of Serine Protease Inhibition

The electrophilic carbon of the nitrile group in the 2-cyanopyrrolidine scaffold is highly susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue within the enzyme's active site. This attack is facilitated by the enzyme's catalytic machinery (typically a His-Asp catalytic triad) and results in the formation of a covalent O-acyl-thioimidate intermediate, which effectively locks the enzyme in an inactive state. The reversibility of this bond is a key feature, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

Patented Therapeutic Applications

The versatility of the cyanopyrrolidine scaffold is evident from the diverse range of enzyme targets and therapeutic areas covered in the patent literature.

| Patent / Application | Target Enzyme | Therapeutic Area | General Structure Insight |

| WO2000034241A1 [4] | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | N-substituted glycyl-2-cyanopyrrolidines. The patent describes compounds where a substituted adamantyl group is linked to the pyrrolidine nitrogen. |

| WO2020212350A1 [5] | Ubiquitin Specific Peptidase 30 (USP30) | Fibrosis, Cancer, Mitochondrial Dysfunction | Complex heterocyclic systems attached to the cyanopyrrolidine core. The core acts as an anchor and reactive moiety. |

| US11084821B2 [6] | Ubiquitin Specific Peptidase 30 (USP30) | Cancer, Mitochondrial Dysfunction | Discloses various substituted cyanopyrrolidines as inhibitors of deubiquitinating enzymes, highlighting the scaffold's role in this emerging therapeutic area. |

| Falgueyret et al. (Cited in patents) [6] | Cathepsins K and L | Osteoporosis, Bone-resorption conditions | Peptidomimetic structures where the cyanopyrrolidine mimics a proline residue, with side chains designed to interact with enzyme subsites.[7][8] |

| Brouwers et al. (Cited in literature) | Fibroblast Activation Protein (FAP) | Cancer, Fibrosis | N-Acylated glycyl-2-cyanopyrrolidines, often with quinoline or other aromatic groups, designed for high selectivity.[9][10][11] |

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: This is the most commercially successful application of cyanopyrrolidines to date.[2] DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. By inhibiting DPP-IV, cyanopyrrolidine-based drugs (e.g., Vildagliptin) prolong the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[3] Patents in this area, such as WO2000034241A1, describe N-acyl-glycyl-2-cyanopyrrolidines, establishing the fundamental pharmacophore for this class.[4]

2. Ubiquitin Specific Peptidase 30 (USP30) Inhibitors: More recent patent activity has focused on novel targets like USP30, a deubiquitinase that regulates mitochondrial quality control.[5][6] Inhibition of USP30 is a promising strategy for treating diseases associated with mitochondrial dysfunction, including certain cancers and fibrotic diseases. Patents like WO2020212350A1 and US11084821B2 claim complex molecules that use the cyanopyrrolidine scaffold to target USP30, demonstrating the ongoing innovation and expansion of this chemical class into new therapeutic fields.[5][6]

3. Cathepsin and FAP Inhibitors: The cyanopyrrolidine core has also been extensively explored for inhibiting other proteases. Cathepsins are implicated in conditions like osteoporosis and cancer, while Fibroblast Activation Protein (FAP) is a target in oncology and fibrosis.[7][10] Research and patenting efforts in these areas focus on modifying the substituents on the pyrrolidine ring to achieve high potency and, crucially, selectivity over related proteases like DPP-IV to minimize off-target effects.[8][9]

Conclusion: A Core Scaffold with an Expanding Future

The cyanopyrrolidine framework, represented by foundational structures like Ethyl 5-cyanopyrrolidine-2-carboxylate, is a testament to the power of mechanism-based drug design. Its initial success as a DPP-IV inhibitor for diabetes has paved the way for its application in a much broader therapeutic context, as evidenced by a robust and evolving patent landscape. The ability of the nitrile group to act as a reversible covalent warhead provides a unique combination of potency and safety that continues to be attractive to drug developers. As our understanding of complex diseases deepens, the strategic deployment of the cyanopyrrolidine scaffold in novel, highly-functionalized molecules targeting enzymes like USP30 ensures that this "privileged" structure will remain at the forefront of medicinal chemistry innovation for years to come.

References

- Substituted cyanopyrrolidines with activity as usp30 inhibitors. (2020). Google Patents.

-

(2018). United States Patent. Googleapis.com. Retrieved from [Link]

-

Yadav, M. R., Shinde, A. K., Chouhan, B. S., Giridhar, R., & Menard, R. (2008). Peptidomimetic 2-cyanopyrrolidines as potent selective cathepsin L inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 169-175. Retrieved from [Link]

-

Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. (2006). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

- N-substituted 2-cyanopyrrolidines. (2000). Google Patents.

-

Brouwers, E., et al. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3464-3468. Retrieved from [Link]

-

Rydzewski, R. M., et al. (2002). Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2213-2217. Retrieved from [Link]

-

Van der Veken, P., et al. (2012). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters, 3(9), 722-726. Retrieved from [Link]

- Cyanopyrrolidine derivatives with activity as inhibitors of USP30. (2021). Google Patents.

-

Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. (2012). ResearchGate. Retrieved from [Link]

-

Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. Retrieved from [Link]

-

Yadav, M. R., et al. (2008). Peptidomimetic 2-cyanopyrrolidines as potent selective cathepsin L inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6539. Retrieved from [Link]

-

Synthesis of 2-cyano and 2-amido aziridinyl peptides. (2010). PMC. Retrieved from [Link]

-

Reddy, G. J., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. sci-hub.box [sci-hub.box]

- 5. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11084821B2 - Cyanopyrrolidine derivatives with activity as inhibitors of USP30 - Google Patents [patents.google.com]

- 7. Peptidomimetic 2-cyanopyrrolidines as potent selective cathepsin L inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Stereoisomers of Ethyl 5-cyanopyrrolidine-2-carboxylate and their properties

Executive Summary

Ethyl 5-cyanopyrrolidine-2-carboxylate is a specialized heterocyclic scaffold utilized primarily in the synthesis of peptidomimetics and serine protease inhibitors. As a 5-substituted proline derivative, it serves as a critical intermediate for introducing conformational constraints into peptide backbones.

This guide provides a comprehensive technical analysis of its stereoisomers, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and process scientists requiring actionable data on the (2S, 5S) and (2S, 5R) diastereomers, which are the most relevant forms derived from the chiral pool (L-pyroglutamic acid).

Stereochemical Architecture

The molecule possesses two chiral centers at the C2 and C5 positions of the pyrrolidine ring. While four stereoisomers are theoretically possible, the L-proline derived scaffolds (fixing the C2 center as S) are the industry standard for drug development.

The Four Stereoisomers

| Configuration | Common Name | Relationship | Relevance |

| (2S, 5S) | cis-L-5-cyanoproline ethyl ester | Major Isomer | Primary target for peptidomimetics; mimics twisted conformation. |

| (2S, 5R) | trans-L-5-cyanoproline ethyl ester | Minor Isomer | Often formed as a byproduct; thermodynamically less stable in certain solvents. |

| (2R, 5R) | cis-D-5-cyanoproline ethyl ester | Enantiomer of (2S,5S) | Used only when D-amino acid mimicry is required. |

| (2R, 5S) | trans-D-5-cyanoproline ethyl ester | Enantiomer of (2S,5R) | Rare; non-standard applications. |

Structural Significance

The introduction of a nitrile group at C5 creates a 5-substituted proline . Unlike the 2-cyanopyrrolidine motif found in DPP-4 inhibitors (e.g., Vildagliptin), the 5-cyano group in this molecule is typically a precursor for:

-

Amidines: via Pinner reaction (e.g., for Thrombin or Factor Xa inhibitors).

-

Tetrazoles: via cycloaddition (bioisostere for carboxylic acids).

-

Amines: via reduction (for 2,5-diaminopentanoic acid mimics).

Synthetic Methodology